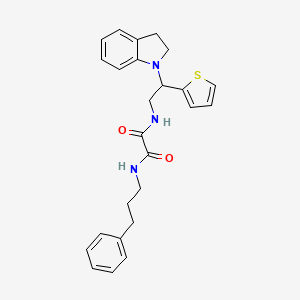
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide, also known as ITD-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. ITD-1 has been shown to inhibit the activity of Rho GTPases, which play a crucial role in cell signaling pathways that regulate cell shape, movement, and division. In
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to our subject compound, with an indole nucleus, have shown inhibitory activity against influenza A and other viruses . The structural similarity suggests that N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide could be explored for potential antiviral applications, possibly as a lead compound in the development of new antiviral drugs.
Anti-inflammatory Properties
The indole moiety is known to contribute to anti-inflammatory effects. Research could investigate the efficacy of this compound in reducing inflammation, potentially leading to the development of new anti-inflammatory medications for conditions such as arthritis or inflammatory bowel disease .
Anticancer Research
Indole derivatives have been studied for their anticancer activities. The compound could be analyzed for its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. This research could pave the way for new cancer therapies .
Anti-HIV Potential
Given the biological activity of indole derivatives in anti-HIV research, this compound may hold promise as a part of anti-HIV therapy. Its effectiveness against HIV replication could be a significant area of study .
Antioxidant Applications
The indole nucleus has been associated with antioxidant properties. This compound could be assessed for its capacity to scavenge free radicals, which may contribute to the prevention of oxidative stress-related diseases .
Antimicrobial and Antitubercular Effects
Indole derivatives have shown antimicrobial and antitubercular activities. The subject compound could be valuable in the development of new treatments for bacterial infections, including drug-resistant tuberculosis .
Antidiabetic Activity
Research into indole derivatives has included their use in managing diabetes. The compound could be examined for its potential to modulate blood glucose levels or improve insulin sensitivity .
Antimalarial and Anticholinesterase Activities
The compound’s indole core may contribute to antimalarial and anticholinesterase activities, suggesting applications in the treatment of malaria and neurodegenerative diseases like Alzheimer’s .
Each of these applications represents a unique field of study where the compound could have significant scientific and therapeutic potential. Further experimental research is necessary to explore these possibilities and to understand the mechanisms by which the compound exerts its effects. The diverse biological activities associated with indole derivatives make them a rich source for new drug discovery and development .
Propriétés
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c29-24(26-15-6-10-19-8-2-1-3-9-19)25(30)27-18-22(23-13-7-17-31-23)28-16-14-20-11-4-5-12-21(20)28/h1-5,7-9,11-13,17,22H,6,10,14-16,18H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJXNQPXZNUNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)acetamide](/img/structure/B2863870.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2863871.png)
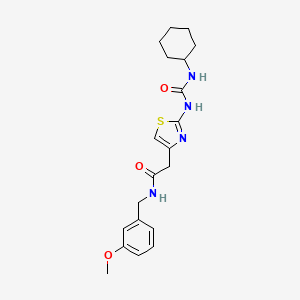
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2863874.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2863875.png)
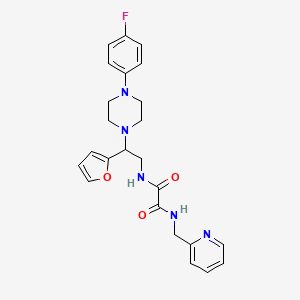
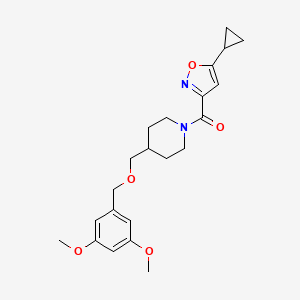


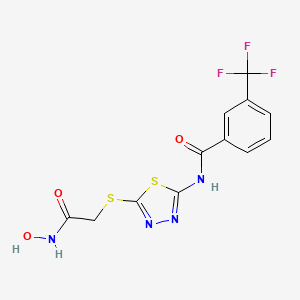
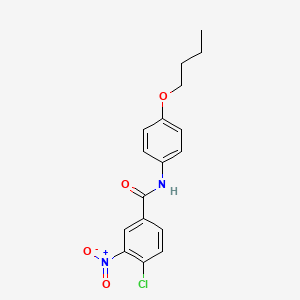
![3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2863890.png)
